molecular formula C26H28N2O B10775937 Benzoyl fentanyl CAS No. 2309383-15-9

Benzoyl fentanyl

Cat. No.: B10775937
CAS No.: 2309383-15-9
M. Wt: 384.5 g/mol
InChI Key: BJPDWVPQDSVQKD-UHFFFAOYSA-N
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Description

Phenyl fentanyl (hydrochloride) is a synthetic opioid analgesic, structurally related to fentanyl. It is known for its potent analgesic properties, being significantly more potent than morphine and heroin. This compound is primarily used in medical settings for pain management, particularly in cancer patients and those undergoing major surgeries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenyl fentanyl (hydrochloride) typically involves a three-step process:

Industrial Production Methods: Industrial production of phenyl fentanyl (hydrochloride) follows similar synthetic routes but on a larger scale. Optimization studies have been conducted to enhance yield and efficiency, achieving high yields (73-78%) through optimized reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Phenyl fentanyl (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Phenyl fentanyl (hydrochloride) has a wide range of scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of fentanyl analogs.

    Biology: Studied for its effects on cellular pathways and receptor binding.

    Medicine: Used in pain management research, particularly for developing new analgesics.

    Industry: Utilized in the synthesis of other pharmaceutical compounds

Mechanism of Action

Phenyl fentanyl (hydrochloride) exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding activates G-proteins, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic AMP levels. This results in reduced neuronal excitability and pain perception .

Comparison with Similar Compounds

Phenyl fentanyl (hydrochloride) is compared with other similar compounds such as:

    Fentanyl: The parent compound, known for its high potency and rapid onset of action.

    Acetylfentanyl: Slightly less potent than fentanyl but still highly effective as an analgesic.

    Butyrylfentanyl: Similar in potency to acetylfentanyl but with a longer duration of action.

Uniqueness: Phenyl fentanyl (hydrochloride) is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications result in differences in potency, duration of action, and receptor binding affinity .

Properties

CAS No.

2309383-15-9

Molecular Formula

C26H28N2O

Molecular Weight

384.5 g/mol

IUPAC Name

N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]benzamide

InChI

InChI=1S/C26H28N2O/c29-26(23-12-6-2-7-13-23)28(24-14-8-3-9-15-24)25-17-20-27(21-18-25)19-16-22-10-4-1-5-11-22/h1-15,25H,16-21H2

InChI Key

BJPDWVPQDSVQKD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)CCC4=CC=CC=C4

Origin of Product

United States

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